molecular formula C18H25NO5 B3237931 2-(3,4-Dimethoxyphenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone CAS No. 1396808-77-7

2-(3,4-Dimethoxyphenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone

Cat. No.: B3237931
CAS No.: 1396808-77-7
M. Wt: 335.4
InChI Key: FGOOVTCLGSJOFT-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone is a synthetic chemical compound of significant interest in medicinal chemistry and pharmaceutical research. Its structure incorporates two key motifs: a 3,4-dimethoxyphenyl group , a moiety often associated with biological activity, and a 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane scaffold. The spirocyclic azaspiro core is a particularly valuable design element in drug discovery. Research indicates that incorporating such spirocyclic structures can lead to improved physicochemical properties, reduced conformational flexibility, and the ability to access novel chemical space for engaging biological targets more effectively . Compounds featuring this specific spirocyclic system have been investigated as key intermediates and backbone structures in the development of potent inhibitors for viral proteases, such as SARS-CoV-2 3C-like protease (3CLpro), highlighting the potential of this scaffold in the design of direct-acting antivirals . Furthermore, the 3,4-dimethoxyphenyl subunit is a common pharmacophore found in molecules with a range of biological activities. As a research chemical, this compound is primarily valued as a building block for the synthesis of more complex molecules and as a chemical probe for exploring biological mechanisms and structure-activity relationships (SAR). It is provided for research applications in laboratory settings only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-17(2)23-11-18(12-24-17)9-19(10-18)16(20)8-13-5-6-14(21-3)15(7-13)22-4/h5-7H,8-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOOVTCLGSJOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)CC3=CC(=C(C=C3)OC)OC)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone , also known by its IUPAC name, is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, synthesis, and potential implications in medicinal chemistry.

The molecular formula of the compound is C17H23NO3C_{17}H_{23}NO_3 with a molecular weight of approximately 293.37 g/mol. The structure features a spirocyclic framework which may contribute to its biological activity.

Property Value
Molecular FormulaC17H23NO3C_{17}H_{23}NO_3
Molecular Weight293.37 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts such as palladium or copper to facilitate the formation of the spirocyclic structure.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, compounds derived from benzimidazole and benzothiazole nuclei have been shown to inhibit the proliferation of various cancer cell lines in vitro. Specifically:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Inhibition Concentrations : The compounds demonstrated IC50 values ranging from 6.26 µM to 20.46 µM across different assays .

The proposed mechanism of action for this class of compounds includes:

  • DNA Binding : The compounds are believed to bind within the minor groove of DNA, inhibiting DNA-dependent enzymes.
  • Targeting Kinases : Similar compounds have been shown to interact with NEK-family kinases which are overexpressed in various cancers .

Case Studies

A notable case study involved the evaluation of a structurally related compound in a glioblastoma model, where it exhibited potent cytotoxic effects with a GI50 value significantly lower than standard chemotherapeutics . The study highlighted the importance of structural modifications in enhancing biological activity.

In Silico Studies

In silico investigations using molecular docking simulations have provided insights into the binding affinities and interaction profiles of this compound with various biological targets:

  • Targets Identified : NEK7, NEK9, TP53, NF-KAPPA-B.
  • Predicted Interactions : Strong hydrogen bonding and hydrophobic interactions were noted, suggesting a favorable pharmacokinetic profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structural Differences: Rip-B lacks the spirocyclic core, instead featuring a benzamide group linked to a 3,4-dimethoxyphenethylamine backbone. The ethanone group in the target compound is replaced by a benzamide, altering hydrogen-bonding capacity and lipophilicity.
  • Synthesis : Rip-B is synthesized via a 30-minute reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield), contrasting with the more complex spirocyclic synthesis required for the target compound .
  • Physicochemical Properties: Rip-B has a melting point of 90°C, suggesting moderate crystallinity.

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3,4,5-triethoxyphenyl)methanone

  • Structural Similarities :
    • Shares the same spirocyclic core as the target compound, ensuring comparable rigidity.
    • The phenyl substituents differ: 3,4,5-triethoxy vs. 3,4-dimethoxy.
  • The meta-ethoxy group at position 5 may introduce steric hindrance absent in the target compound, affecting binding to hydrophobic pockets in enzymes or receptors .

Comparative Data Table

Property Target Compound Rip-B Triethoxy Analog
Core Structure Spirocyclic (6,8-dioxa-2-azaspiro[3.5]nonane) Linear benzamide Spirocyclic (same core as target compound)
Phenyl Substituents 3,4-Dimethoxy 3,4-Dimethoxy 3,4,5-Triethoxy
Melting Point Not reported 90°C Not publicly available
Synthetic Complexity High (spiro ring formation) Moderate (amide coupling) High (similar spiro core + triethoxy group)
Potential Bioactivity Hypothesized CNS modulation Reported in neuroprotective studies Unknown (structural analog of spiroketals)

Research Findings and Implications

  • Electronic Effects : The 3,4-dimethoxy groups in the target compound provide moderate electron-donating effects, which may stabilize charge-transfer interactions in enzyme binding pockets. In contrast, Rip-B’s benzamide group offers stronger hydrogen-bond acceptor capacity .
  • Solubility : The spirocyclic core in both the target compound and its triethoxy analog likely reduces aqueous solubility compared to Rip-B, but the triethoxy variant’s increased lipophilicity may enhance membrane permeability .
  • Biological Relevance : Rip-B has demonstrated activity in neuroprotection models, suggesting that the 3,4-dimethoxy-phenyl motif is critical for targeting neurological pathways. The target compound’s spirocyclic system could refine this activity by improving metabolic stability .

Q & A

Q. What synthetic routes are recommended for synthesizing 2-(3,4-Dimethoxyphenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone?

  • Methodological Answer : A multi-step synthesis approach is typically employed. For the spirocyclic core, alkylation of a thiadiazole intermediate (e.g., using 2-bromo-1-(4-methoxyphenyl)ethanone as an alkylating agent) under reflux in ethanol can yield the spiro[3.5]nonane scaffold. Optimization of reaction time (e.g., 4–6 hours) and stoichiometric ratios (e.g., 1:1.2 substrate-to-alkylating agent) is critical to achieve yields >90% . Subsequent functionalization of the dimethoxyphenyl group may involve Friedel-Crafts acylation or Suzuki coupling, depending on precursor availability.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :
  • 1H NMR : Key signals include aromatic protons (δ 7.06–8.01 ppm for dimethoxyphenyl), spirocyclic CH2 groups (δ ~4.75 ppm), and methoxy protons (δ ~3.86 ppm). DMSO-d6 is a preferred solvent for resolving complex splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (EI, 70 eV) should confirm the molecular ion peak (e.g., m/z 282 [M+1] for analogous compounds) and fragmentation patterns consistent with the spirocyclic and dimethoxy motifs .

Q. What are the critical physicochemical properties (e.g., solubility, logP) for experimental design?

  • Methodological Answer :
  • logP : Estimated at ~2.5–3.0 (via computational tools like XLogP3) due to the hydrophobic spirocyclic core and polar methoxy groups .
  • Solubility : Limited solubility in water; DMSO or methanol is recommended for stock solutions. Pre-saturation studies in PBS (pH 7.4) are advised for biological assays .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dimethoxyphenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-donating methoxy groups activate the phenyl ring toward electrophilic substitution but may sterically hinder coupling reactions. Computational modeling (e.g., DFT) can predict regioselectivity in Suzuki-Miyaura reactions by analyzing frontier molecular orbitals. Experimental validation via substituent scrambling (e.g., replacing methoxy with halogens) can isolate electronic vs. steric contributions .

Q. What strategies optimize the yield of the spiro[3.5]nonane moiety during synthesis?

  • Methodological Answer :
  • Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves alkylation efficiency in biphasic systems .
  • Temperature Control : Maintaining reflux temperatures (70–80°C) prevents premature cyclization of intermediates. Post-reaction quenching with ice-water enhances crystallinity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves diastereomers, while recrystallization from ethanol removes residual solvents .

Q. How can discrepancies in spectroscopic data during characterization be resolved?

  • Methodological Answer :
  • NMR Contradictions : Compare experimental shifts with computed spectra (e.g., using ACD/Labs or MestReNova). For example, spirocyclic CH2 protons may exhibit unexpected splitting due to restricted rotation; variable-temperature NMR can confirm dynamic effects .
  • MS Fragmentation : Use tandem MS (MS/MS) to distinguish isobaric impurities. For instance, a fragment at m/z 165 may arise from cleavage of the spirocyclic ring vs. methoxyphenyl loss .

Q. What computational methods predict the stability of the spiro[3.5]nonane system under varying pH conditions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate protonation states at pH 2–12 to assess hydrolytic stability of the dioxa-aza ring. Focus on bond angle strain in the spiro center (e.g., using Amber or GROMACS) .
  • Quantum Mechanical (QM) Calculations : Calculate activation energies for ring-opening pathways (e.g., acid-catalyzed hydrolysis) at the B3LYP/6-31G* level. Compare with experimental kinetic data from HPLC stability assays .

Q. How can data from conflicting biological activity studies be reconciled?

  • Methodological Answer :
  • Dose-Response Curves : Re-test the compound in standardized assays (e.g., enzyme inhibition at 1–100 µM) to rule out batch-to-batch variability.
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., demethylated derivatives) that may interfere with activity .
  • Structural Analogues : Synthesize and test derivatives lacking the spirocyclic core or methoxy groups to isolate pharmacophoric elements .

Methodological Notes

  • Spectral References : Cross-validate NMR/MS data with published spectra for analogous compounds (e.g., acetosyringone derivatives) .
  • Synthesis Reproducibility : Document reaction parameters (e.g., inert atmosphere, stirring rate) to mitigate batch variability .
  • Data Contradictions : Use orthogonal techniques (e.g., IR for functional groups, XRD for crystal structure) to resolve ambiguities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dimethoxyphenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dimethoxyphenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone

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